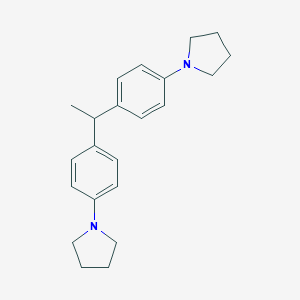
1,1-Bis(4-pyrrolidinylphenyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(4-pyrrolidinylphenyl)ethane, also known as BDPE or α,α'-dipyridyl-2,2'-diylbis(4-pyrrolidinyl-1-yl)ethane, is a chemical compound that has been widely studied in the field of medicinal chemistry and pharmacology. BDPE is a chiral compound that has two enantiomers, (R,R)-BDPE and (S,S)-BDPE. The compound has been found to exhibit a range of biological activities, including anticonvulsant, antidepressant, and antitumor effects.
Mechanism Of Action
The exact mechanism of action of 1,1-Bis(4-pyrrolidinylphenyl)ethane is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 1,1-Bis(4-pyrrolidinylphenyl)ethane has also been found to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase A and B.
Biochemical And Physiological Effects
1,1-Bis(4-pyrrolidinylphenyl)ethane has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as GABA and serotonin, in the brain. 1,1-Bis(4-pyrrolidinylphenyl)ethane has also been found to reduce the levels of certain inflammatory cytokines, and may have anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of 1,1-Bis(4-pyrrolidinylphenyl)ethane is that it exhibits a range of biological activities, making it a versatile compound for use in laboratory experiments. However, one limitation is that it is a chiral compound, and the two enantiomers may exhibit different biological activities. This must be taken into consideration when designing experiments.
Future Directions
There are several potential future directions for research on 1,1-Bis(4-pyrrolidinylphenyl)ethane. One area of interest is the development of 1,1-Bis(4-pyrrolidinylphenyl)ethane derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 1,1-Bis(4-pyrrolidinylphenyl)ethane in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the mechanisms of action of 1,1-Bis(4-pyrrolidinylphenyl)ethane need to be further elucidated to fully understand its therapeutic potential.
Synthesis Methods
1,1-Bis(4-pyrrolidinylphenyl)ethane can be synthesized using a variety of methods, including the reaction of 2,2'-dipyridyl with 4-pyrrolidinylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. Other methods involve the use of palladium-catalyzed cross-coupling reactions or Suzuki-Miyaura coupling reactions.
Scientific Research Applications
1,1-Bis(4-pyrrolidinylphenyl)ethane has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy. 1,1-Bis(4-pyrrolidinylphenyl)ethane has also been shown to have antidepressant effects, and may be useful in the treatment of depression. In addition, 1,1-Bis(4-pyrrolidinylphenyl)ethane has been found to have antitumor activity, and may be a promising candidate for the development of anticancer drugs.
properties
CAS RN |
105443-13-8 |
|---|---|
Product Name |
1,1-Bis(4-pyrrolidinylphenyl)ethane |
Molecular Formula |
C22H28N2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
1-[4-[1-(4-pyrrolidin-1-ylphenyl)ethyl]phenyl]pyrrolidine |
InChI |
InChI=1S/C22H28N2/c1-18(19-6-10-21(11-7-19)23-14-2-3-15-23)20-8-12-22(13-9-20)24-16-4-5-17-24/h6-13,18H,2-5,14-17H2,1H3 |
InChI Key |
ISQBNUNEPCPGMS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)C3=CC=C(C=C3)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
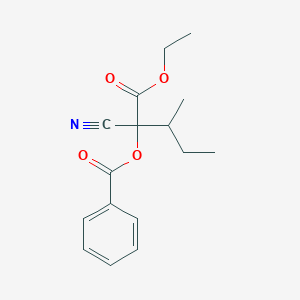
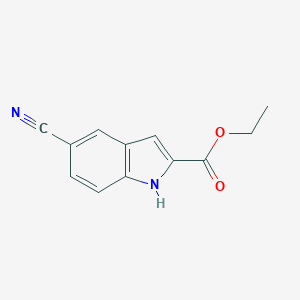
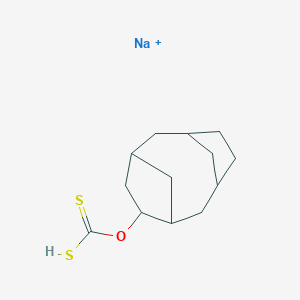
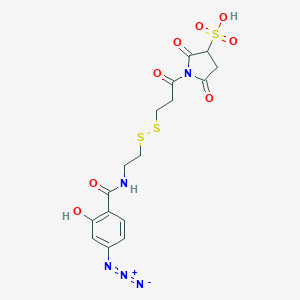
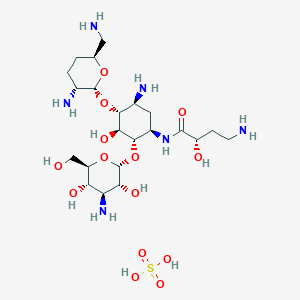
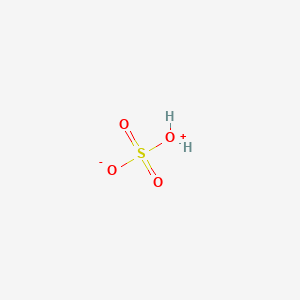
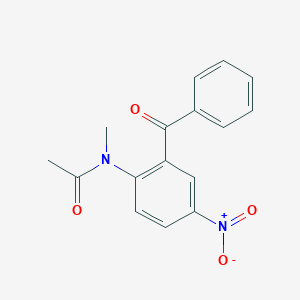
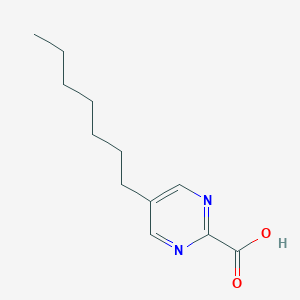
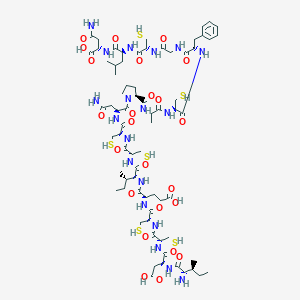
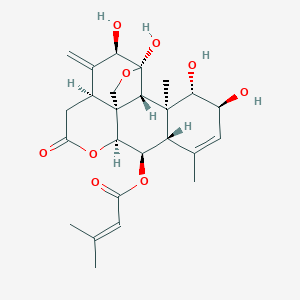
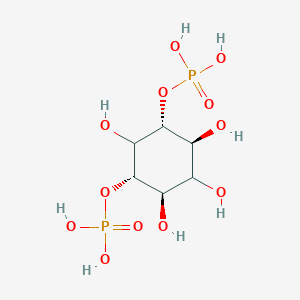
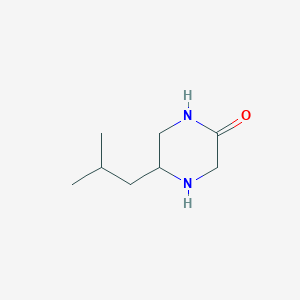
![Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-](/img/structure/B34780.png)